![molecular formula C14H14ClNTe B14488398 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-50-8](/img/structure/B14488398.png)
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3-chlorophenyl group and an N,N-dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-chlorophenyltellurium trichloride with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often refluxed in a suitable solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Compounds with different functional groups replacing the tellurium atom.
科学的研究の応用
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to the unique properties of tellurium.
作用機序
The mechanism of action of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: A selenium-containing compound with similar structural features.
3-[Dichloro(4-methylphenyl)-lambda(4)-tellanyl]propanoic acid: Another tellurium-containing compound with different functional groups.
Uniqueness
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a 3-chlorophenyl group, which confer distinct chemical properties and reactivity. Its combination of tellurium and aniline moieties makes it particularly interesting for applications in organic synthesis and materials science.
特性
CAS番号 |
65688-50-8 |
|---|---|
分子式 |
C14H14ClNTe |
分子量 |
359.3 g/mol |
IUPAC名 |
4-(3-chlorophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14ClNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
InChIキー |
SXHZQZCGUNJPDW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
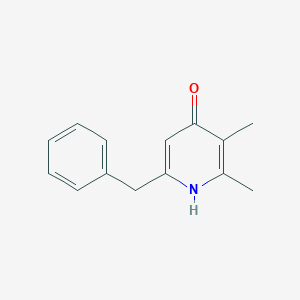

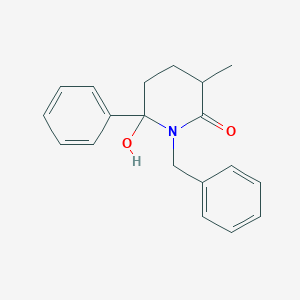
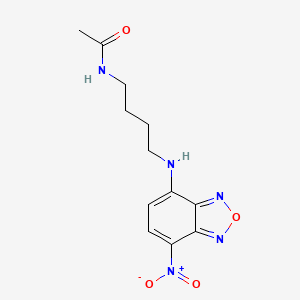

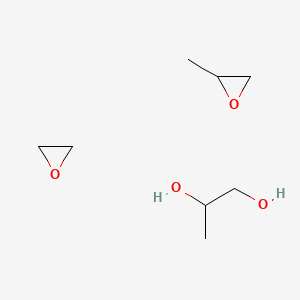
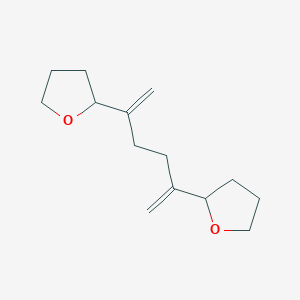
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)

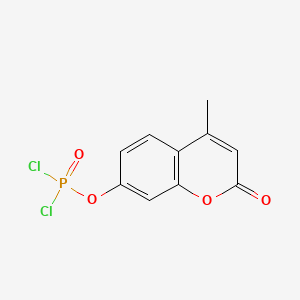

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

